molecular formula C11H12F2O3 B3237812 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester CAS No. 1394944-82-1

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester

Cat. No.: B3237812
CAS No.: 1394944-82-1
M. Wt: 230.21 g/mol
InChI Key: HZQOAZRATOOSEQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester is a fluorinated organic compound with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2,6-difluoro-4-isopropoxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

2,6-Difluoro-4-isopropoxybenzoic acid+MethanolH2SO42,6-Difluoro-4-isopropoxybenzoic acid methyl ester+Water\text{2,6-Difluoro-4-isopropoxybenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,6-Difluoro-4-isopropoxybenzoic acid+MethanolH2​SO4​​2,6-Difluoro-4-isopropoxybenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential to modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-isopropoxybenzoic acid methyl ester
  • 2,6-Difluoro-4-methoxybenzoic acid methyl ester
  • 2,6-Difluoro-4-ethoxybenzoic acid methyl ester

Uniqueness

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester stands out due to the presence of two fluorine atoms and an isopropoxy group, which confer unique electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

methyl 2,6-difluoro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-7-4-8(12)10(9(13)5-7)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQOAZRATOOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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